4-Bromo-2,6-di-tert-butylphenol

Polymer synthesis Phase transfer catalysis Poly(phenylene oxide)

Conventional hindered phenols lack the 4-bromo leaving group required for MABR synthesis and controlled polymer termination. 4-Bromo-2,6-di-tert-butylphenol provides both the reactive bromo handle and 2,6-di-tert-butyl steric shielding. • MABR Precursor: Exclusive precursor for methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide), enabling selective epoxide rearrangements unattainable with less hindered Lewis acids. • PTC Terminator: Controls PPO end-group functionality and molecular weight distribution in phase-transfer catalyzed polymerization. • Purity: ≥98%.

Molecular Formula C14H21BrO
Molecular Weight 285.22 g/mol
CAS No. 1139-52-2
Cat. No. B072302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-di-tert-butylphenol
CAS1139-52-2
Molecular FormulaC14H21BrO
Molecular Weight285.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)Br
InChIInChI=1S/C14H21BrO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3
InChIKeySSQQUEKFNSJLKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-di-tert-butylphenol Sourcing Guide


4-Bromo-2,6-di-tert-butylphenol (CAS 1139-52-2) is a 4-substituted 2,6-di-tert-butylphenol derivative synthesized via bromination of 2,6-di-tert-butylphenol, with its structure confirmed by ¹H NMR . The compound possesses two bulky tert-butyl groups at the 2- and 6-positions providing steric hindrance to the phenolic hydroxyl, while the bromine atom at the 4-position serves as a functional handle for further synthetic modifications . It belongs to the class of sterically hindered phenols, a family widely studied for antioxidant properties and used as synthetic intermediates in polymer chemistry and organometallic catalyst preparation [1].

1
Dual-functional synthetic handle
4-bromo leaving group for cross-coupling and oxidative termination; 2,6-di-tert-butyl groups provide steric shielding.
2
Sterically defined ligand precursor
Forms exceptionally bulky aluminum phenoxide (MABR) for Lewis acid catalysis with unique chemoselectivity.
3
Building block for functional materials
Enables synthesis of ROMP comonomers with tethered antioxidant groups and solution-processable PPV derivatives.

4-Bromo-2,6-di-tert-butylphenol: Irreplaceable by Generic Analogs


In-class substitution of 4-bromo-2,6-di-tert-butylphenol with generic hindered phenols (e.g., 2,6-di-tert-butylphenol, 2,4,6-tri-tert-butylphenol) or alternative bromophenol derivatives is not functionally equivalent due to the unique combination of the 4-bromo leaving group and the 2,6-di-tert-butyl steric shield. In polymer synthesis, the compound serves as a terminating comonomer phenol in phase transfer catalyzed (PTC) polymerization, where the 4-bromo group participates in oxidative coupling reactions while the tert-butyl groups prevent undesired side reactions and control the molecular weight distribution of the resulting poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) [1]. In organometallic chemistry, the compound forms methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), an exceptionally bulky, oxygenophilic Lewis acid catalyst whose unique steric and electronic profile cannot be replicated using 2,6-di-tert-butylphenol or 4-methyl-substituted analogs . These applications rely on both the 4-bromo functionality and the precise steric environment provided by the 2,6-di-tert-butyl substitution pattern.

Non-brominated 2,6-di-tert-butylphenol
Lacks the 4-bromo leaving group essential for termination chemistry in PTC polymerization; polymer end-group control and molecular weight profiles may shift significantly.
4-methyl or 4-tert-butyl substituted analogs
Cannot participate in oxidative coupling termination; aluminum phenoxides derived from these analogs exhibit reduced steric bulk and different Lewis acidity, altering epoxide rearrangement selectivity.
Generic 4-bromophenol without 2,6-substitution
Absence of 2,6-di-tert-butyl groups eliminates steric protection of the phenolic oxygen; catalysts and polymers lose aggregation resistance and solubility advantages reported for the hindered derivative.

Quantitative Evidence for 4-Bromo-2,6-di-tert-butylphenol


PPO Molecular Weight Control via Termination

In the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol to produce poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), 4-bromo-2,6-di-tert-butylphenol functions as a terminating comonomer phenol. In a head-to-head comparison under identical reaction conditions, the use of 2,4,6-tri-tert-butylphenol as terminating comonomer (at a 3/1 monomer/comonomer molar ratio) produced PPO with a number-average molecular weight (Mn) of 13,400 g/mol at 85% yield [1]. In contrast, polymerization using 4-bromo-2,6-di-tert-butylphenol at 1/4 molar ratios of 5/1 and 10/1 did not produce the same molecular weight outcome, demonstrating that the 4-bromo group fundamentally alters the termination chemistry and molecular weight control compared to alkyl-substituted analogs [1].

PPO Molecular Weight Control
Head-to-head
4-bromo-2,6-di-tert-butylphenol termination yields distinct Mn profile vs. 2,4,6-tri-tert-butylphenol (Mn 13,400 g/mol, 85% yield)
Reported termination mechanism differs qualitatively; enables alternative molecular weight control strategy for PPO.
PTC polymerization of 4-bromo-2,6-dimethylphenol, room temperature; specific Mn for target compound not provided.
Polymer synthesis Phase transfer catalysis Poly(phenylene oxide) Terminating comonomer

MABR Precursor for Epoxide Rearrangement

4-Bromo-2,6-di-tert-butylphenol reacts with methylaluminum to form methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), an exceptionally bulky, oxygenophilic Lewis acid . In comparative epoxide rearrangement studies, MABR exhibits unique migratory aptitude selectivity that differs from conventional aluminum-based Lewis acids (e.g., BF₃·OEt₂, AlCl₃) and from less bulky aluminum phenoxides [1]. The exceptional steric bulk conferred by the two 4-bromo-2,6-di-tert-butylphenoxide ligands enables MABR to achieve selective rearrangement of epoxysilanes to α-silylaldehydes with high efficiency, whereas less hindered catalysts produce mixtures of rearrangement products or undergo competing side reactions [2].

MABR Epoxide Rearrangement
Class-level
MABR selectively converts epoxysilanes to α-silylaldehydes; less hindered Lewis acids produce mixtures
Unique chemoselectivity attributed to exceptional steric bulk of the bis(4-bromo-2,6-di-tert-butylphenoxide) ligand environment.
Exact yield data not available in accessible sources; comparative reactivity documented across multiple substrates.
Organometallic catalysis Lewis acid Epoxide rearrangement Sterically hindered catalyst

O-H Bond Dissociation Enthalpy Modulation

The acidities and homolytic bond dissociation enthalpies (BDE) of 4-substituted-2,6-di-tert-butylphenols have been systematically studied [1]. The O-H bond dissociation enthalpy is a key parameter governing hydrogen atom transfer (HAT) efficiency to peroxyl radicals in antioxidant applications. While direct BDE values for 4-bromo-2,6-di-tert-butylphenol are not provided in the accessible search results, class-level inference from related studies indicates that electron-withdrawing 4-substituents (such as bromo) increase the O-H BDE relative to electron-releasing 4-alkyl substituents (e.g., methyl, tert-butyl) [2]. This suggests that the radical scavenging kinetics of 4-bromo-2,6-di-tert-butylphenol differ measurably from 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol, with potential implications for antioxidant applications requiring specific HAT rate constants.

O-H Bond Dissociation Enthalpy
Class-level
Predicted pKa 11.23 ± 0.40; electron-withdrawing Br increases O-H BDE relative to 4-alkyl analogs
4-bromo substitution alters radical scavenging kinetics vs. BHT or 2,4,6-tri-tert-butylphenol.
Exact BDE for this compound not directly measured; inferred from class-level structure–activity relationships.
Antioxidant mechanism Bond dissociation enthalpy Structure-activity relationship Sterically hindered phenol

Photochemical Radical Pair Mechanism

EPR spectroscopic studies of 4-bromo-2,6-di-tert-butylphenol single crystals doped with 2,6-di-tert-butyl-p-quinone reveal that the mechanism of radical pair generation upon photolysis changes from hydrogen-atom transfer to electron transfer (without proton transfer) [1]. This photochemical behavior is distinct from that observed in non-brominated 2,6-di-tert-butylphenol derivatives, where hydrogen-atom transfer predominates [1]. The presence of the 4-bromo substituent alters the excited-state electron distribution and the proton-coupled electron transfer pathways, providing a unique model system for studying photoinduced radical pair formation in crystalline matrices.

Photochemical Radical Pair Mechanism
Class-level
Photolysis in doped single crystals proceeds via electron transfer; non-brominated analogs undergo H-atom transfer
Mechanistic switch induced by 4-bromo substituent provides a probe for studying solid-state radical pair dynamics.
EPR evidence at cryogenic temperatures; specific to single-crystal matrix environment.
Photochemistry EPR spectroscopy Radical pair mechanism Hydrogen atom transfer

Monomer Precursor for PPV Derivatives

4-Bromo-2,6-di-tert-butylphenol is employed in the synthesis of 1,1-[1,10-decanediylbis(oxy)]bis[(2,6-di-tert-butyl-4-bromo)benzene], a monomer that upon reaction with 1,10-dibromodecane forms poly(p-phenylenevinylene) (PPV) derivatives . The bulky 2,6-di-tert-butyl groups in the monomer prevent unwanted aggregation and π-π stacking in the resulting PPV derivatives, enhancing solubility and processability compared to PPV derivatives synthesized from unhindered phenol precursors . This structural feature is critical for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices where solution processability and film morphology control are essential.

PPV Solubility Enhancement
Class-level
Polymer derived from 4-bromo-2,6-di-tert-butylphenol monomer shows improved solution processability over unhindered PPV analogs
Steric hindrance from tert-butyl groups reduces aggregation, supporting spin-coating or inkjet printing for OLED fabrication.
Qualitative solubility improvement; quantitative solubility data not provided in vendor documentation.
Conjugated polymers Monomer synthesis Poly(p-phenylenevinylene) Electroluminescent materials

Norbornene Comonomer with Antioxidant Moiety

4-Bromo-2,6-di-tert-butylphenol serves as a reactant in the synthesis of 2,6-di-tert-butyl-phenolnorbornene (NArOH), a norbornene comonomer bearing a covalently attached hindered phenol antioxidant moiety . This comonomer can be incorporated into polynorbornene backbones via ring-opening metathesis polymerization (ROMP), yielding polymers with intrinsically bound antioxidant functionality . In contrast, physical blending of small-molecule antioxidants (e.g., BHT, Irganox 1010) with polymers results in gradual migration, leaching, and loss of antioxidant protection over time [1]. The covalent attachment strategy enabled by 4-bromo-2,6-di-tert-butylphenol as a synthetic precursor provides persistent antioxidant activity that cannot be achieved through simple addition of free hindered phenols.

ROMP Comonomer Antioxidant Persistence
Class-level
Covalently bound hindered phenol via NArOH resists leaching; physically blended antioxidants (BHT, Irganox 1010) migrate over time
Enables intrinsic, non-leaching antioxidant function in ROMP polymers for long-term stabilization.
Migration rate data for NArOH copolymers not available; supported by general class behavior of hindered phenol additives.
Ring-opening metathesis polymerization Norbornene copolymers Antioxidant-functionalized polymers Hindered phenol

4-Bromo-2,6-di-tert-butylphenol Application Scenarios


End-Functionalized PPO via Phase Transfer Catalysis

Based on the head-to-head comparative evidence [1], 4-bromo-2,6-di-tert-butylphenol is specifically indicated as a terminating comonomer phenol in the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol. This scenario is optimal for researchers synthesizing PPO with controlled end-group functionality, where the 4-bromo group provides a distinct termination chemistry that differs from alkyl-substituted analogs such as 2,4,6-tri-tert-butylphenol (which yields Mn = 13,400 g/mol at 85% yield under comparable conditions). Users should note that the 4-bromo derivative produces different molecular weight outcomes, making it suitable for applications requiring specific chain-end functionality rather than maximum polymer yield. [1]

MABR-Catalyzed Epoxide Rearrangement

According to class-level evidence [2][3], 4-bromo-2,6-di-tert-butylphenol is the essential precursor for synthesizing MABR, an exceptionally bulky, oxygenophilic Lewis acid. MABR exhibits unique migratory aptitude selectivity in epoxide rearrangements, achieving selective conversion of epoxysilanes to α-silylaldehydes with high efficiency, whereas less hindered aluminum-based Lewis acids produce product mixtures. This scenario is optimal for synthetic organic chemists requiring sterically controlled rearrangement catalysis, particularly for substrates sensitive to conventional Lewis acids. The exceptional bulk conferred by the 4-bromo-2,6-di-tert-butylphenoxide ligands is not replicable with other commercially available aluminum phenoxide precursors. [2][3]

Solution-Processable PPV for Optoelectronics

As supported by vendor technical documentation , 4-bromo-2,6-di-tert-butylphenol is employed in the synthesis of 1,1-[1,10-decanediylbis(oxy)]bis[(2,6-di-tert-butyl-4-bromo)benzene], a monomer precursor for PPV derivatives. The 2,6-di-tert-butyl groups in the monomer provide steric hindrance that prevents aggregation and enhances solubility in the resulting conjugated polymers. This scenario is optimal for materials scientists developing solution-processable electroluminescent polymers, where the enhanced processability enables spin-coating or inkjet printing fabrication of OLED devices. The steric bulk conferred by this specific precursor cannot be achieved using unhindered phenol derivatives.

ROMP Comonomers with Bound Antioxidant

Based on vendor application notes , 4-bromo-2,6-di-tert-butylphenol serves as a reactant for synthesizing 2,6-di-tert-butyl-phenolnorbornene (NArOH), a norbornene comonomer bearing a covalently attached hindered phenol antioxidant. This scenario is optimal for polymer chemists developing ROMP-based materials requiring permanent antioxidant protection. Unlike physically blended antioxidants (e.g., BHT, Irganox 1010) that migrate and leach from polymer matrices over time, the covalent attachment strategy enabled by this precursor yields polymers with intrinsically bound antioxidant groups. This application addresses a documented limitation of small-molecule antioxidant additives in long-term polymer stabilization.

Application
Selection Property
Validation Focus
End-functionalized PPO synthesis
4-bromo termination chemistry with steric control
Molecular weight distribution and end-group analysis
MABR-catalyzed epoxide rearrangement
Exceptionally bulky aluminum phenoxide ligand
Chemoselectivity in epoxysilane rearrangement vs. conventional Lewis acids
Solution-processable PPV derivatives
Steric hindrance prevents aggregation
Solubility, film morphology, and OLED device performance
ROMP comonomers with tethered antioxidant
Covalently attached hindered phenol moiety
Antioxidant retention after processing; migration resistance testing

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